2-[3-(Trifluoromethyl)phenoxy]aniline

Lipophilicity Drug Design ADME

2-[3-(Trifluoromethyl)phenoxy]aniline (CAS 55919-49-8) is a fluorinated aromatic amine building block with the molecular formula C13H10F3NO and a molecular weight of 253.22 g/mol. It belongs to the class of trifluoromethyl-substituted diaryl ethers, specifically a 2-phenoxyaniline derivative.

Molecular Formula C13H10F3NO
Molecular Weight 253.22 g/mol
CAS No. 55919-49-8
Cat. No. B7762657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Trifluoromethyl)phenoxy]aniline
CAS55919-49-8
Molecular FormulaC13H10F3NO
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C13H10F3NO/c14-13(15,16)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)17/h1-8H,17H2
InChIKeyZOOUUUPBRHIVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Physicochemical Baseline of 2-[3-(Trifluoromethyl)phenoxy]aniline (CAS 55919-49-8) for Scientific Procurement


2-[3-(Trifluoromethyl)phenoxy]aniline (CAS 55919-49-8) is a fluorinated aromatic amine building block with the molecular formula C13H10F3NO and a molecular weight of 253.22 g/mol [1]. It belongs to the class of trifluoromethyl-substituted diaryl ethers, specifically a 2-phenoxyaniline derivative. Its ortho-substitution pattern on the aniline ring, combined with the electron-withdrawing meta-trifluoromethyl substituent on the terminal phenyl ring, creates a unique electronic and steric profile that directly impacts its computed lipophilicity, hydrogen-bonding capacity, and reactivity compared to its positional isomers [1].

Procurement Risk: Why 2-[3-(Trifluoromethyl)phenoxy]aniline Cannot Be Interchanged with Common Isomeric Analogs


Despite sharing an identical molecular formula and weight with its closest isomers (e.g., 2-[4-(trifluoromethyl)phenoxy]aniline, 3-[3-(trifluoromethyl)phenoxy]aniline, and 4-[3-(trifluoromethyl)phenoxy]aniline), the specific positioning of the aniline nitrogen (ortho) and the trifluoromethyl group (meta) on the phenoxy ring in 2-[3-(Trifluoromethyl)phenoxy]aniline yields a significantly different electronic configuration [1]. This results in a measurably lower computed lipophilicity (XLogP3 = 3.3) compared to the 3- and 4-aniline-substituted isomers (XLogP3 = 3.7 and 3.8, respectively), and a distinct topological polar surface area profile [2]. These differences translate directly into divergent solubility, permeability, and non-covalent interaction potential, making the compound a non-fungible intermediate in drug discovery and agrochemical synthesis, where these properties dictate pharmacokinetic and target engagement outcomes [1][2].

Quantitative Head-to-Head Evidence: 2-[3-(Trifluoromethyl)phenoxy]aniline vs. Closest Analogs for Vetting and Selection


Computed Lipophilicity (XLogP3) Differentiation Against Isomeric Trifluoromethylphenoxyanilines

The target compound, 2-[3-(trifluoromethyl)phenoxy]aniline, exhibits a computed XLogP3 of 3.3, which is significantly lower than its 3- and 4-aniline positional isomers. This lower lipophilicity suggests superior aqueous solubility and a distinct ADME profile, making it a preferred starting point for optimizing bioavailability when compared to the more lipophilic alternatives. The difference is driven by the ortho-amino group's influence on the overall molecular dipole and solvation energy [1][2][3].

Lipophilicity Drug Design ADME Property Prediction

Hazard Profile Advantage: Absence of Classified GHS Hazards vs. the 4-Amino Isomer

A direct comparison of GHS classifications reveals a critical procurement differentiator. The 4-[3-(trifluoromethyl)phenoxy]aniline isomer is classified with multiple hazard warnings, including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled). In contrast, the target compound, 2-[3-(trifluoromethyl)phenoxy]aniline, has no GHS hazards listed in its authoritative PubChem record, indicating a significantly safer handling profile that can reduce compliance costs and safety risks in high-throughput synthesis workflows [1][2].

Safety Procurement EHS Compliance Laboratory Handling

Computational Electronic Structure Advantage: Unique Intramolecular Hydrogen Bonding Potential

The ortho-phenoxyaniline scaffold, as seen in the target compound, enables a unique intramolecular N-H···O hydrogen bond between the amino group and the ether oxygen. This non-covalent interaction, confirmed by DFT and spectral studies on the core 2-phenoxyaniline structure, is absent in its 3- and 4-aniline isomers. This interaction lowers the HOMO-LUMO energy gap and results in solvent-dependent dual fluorescence, a property that can be leveraged in the synthesis of optical sensors or fluorescent probes. The addition of the trifluoromethyl group further tunes the electronic environment, enhancing the electron acceptor strength of the phenoxy ring and strengthening this interaction compared to the unsubstituted 2-phenoxyaniline [1][2].

DFT Photophysics Reaction Selectivity Spectroscopy

Definitive Use-Case Scenarios for Procuring 2-[3-(Trifluoromethyl)phenoxy]aniline Based on Its Differential Profile


Lead Optimization in Medicinal Chemistry Where Modulating Lipophilicity is Critical

2-[3-(Trifluoromethyl)phenoxy]aniline is the superior choice over its 3- and 4-aniline isomers when a drug discovery program requires a fluorinated aromatic amine building block with maximally attenuated lipophilicity. Its XLogP3 of 3.3, being 0.4-0.5 log units lower than its direct isomers, directly addresses common lead optimization challenges of high logP, such as poor solubility, high metabolic clearance, and off-target toxicity. Using this isomer allows medicinal chemists to incorporate a potent trifluoromethyl group while minimizing the deleterious impact on the compound's ADME profile [1][2][3].

High-Throughput Parallel Synthesis in Low-Regulatory-Burden Environments

For CROs and internal discovery labs running automated synthesis platforms, the procurement of 2-[3-(trifluoromethyl)phenoxy]aniline over the 4-isomer is justified by its documented superior safety profile. The complete absence of published GHS acute toxicity (H302, H312, H332) and irritant (H315, H319, H335) classifications for the target compound, versus the 100% probability of these hazards for the 4-aniline isomer, enables a 'low-hazard' workflow. This reduces the need for specialized ventilation, makes the compound viable for smaller-scale benchtop automation, and simplifies downstream waste management logistics, ultimately accelerating synthesis cycles and reducing operational costs [1][4].

Rational Design of Fluorescent Probes and Optoelectronic Materials

The unique ortho-substitution pattern of the 2-phenoxyaniline core, which persists in 2-[3-(trifluoromethyl)phenoxy]aniline, enables an intramolecular N-H···O hydrogen bond that is the structural basis for its solvent-dependent dual fluorescence. This property, confirmed on the core scaffold, makes it a specifically useful building block for designing environment-sensitive fluorescent probes or novel optoelectronic components. The 3- and 4-aniline isomers cannot participate in this intramolecular interaction and therefore lack this photophysical capability, making the target compound a non-substitutable starting material for such applications [5].

Technical Documentation Hub

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